(2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a formamido group, and a triazahexacyclo framework. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of the triazahexacyclo framework through a series of cyclization reactions. Subsequent steps include the introduction of hydroxyl groups and the formamido group through selective functionalization reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The formamido group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the formamido group can produce primary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and formamido groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The triazahexacyclo framework provides a rigid structure that can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- (βS,δS)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemicalcium salt
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and the triazahexacyclo framework. This combination allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a versatile tool in scientific research.
Properties
CAS No. |
217187-87-6 |
---|---|
Molecular Formula |
C33H30N4O16 |
Molecular Weight |
738.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[13-formamido-21-hydroxy-12,14-dioxo-23-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H30N4O16/c38-7-13-22(41)23(42)26(45)31(51-13)36-20-10(4-1-5-11(20)40)15-17-16(29(47)37(30(17)48)34-8-39)14-9-3-2-6-12(18(9)35-19(14)21(15)36)52-33-27(46)24(43)25(44)28(53-33)32(49)50/h1-6,8,13,22-28,31,33,35,38,40-46H,7H2,(H,34,39)(H,49,50)/t13-,22-,23+,24+,25+,26-,27-,28+,31-,33-/m1/s1 |
InChI Key |
FSEPVVMERYDPRB-ZLNMQOEFSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N(C3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4)C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N(C3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4)C(=CC=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)C8C(C(C(C(O8)CO)O)O)O |
Origin of Product |
United States |
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